3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
Description
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a synthetic organic compound featuring a urea backbone substituted with a 4-fluorophenylmethyl group, a hydroxyethyl chain, and a bithiophene moiety. The hydroxyethyl side chain introduces polarity, which may influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYNFNNOODGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves multiple steps:
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Formation of the Bithiophene Intermediate
Starting Materials: 2,2’-Bithiophene and appropriate halogenated reagents.
Reaction Conditions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used to form the bithiophene core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the bithiophene moiety, potentially altering electronic properties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous conditions to prevent side reactions.
Products: Reduced forms of the compound, possibly affecting the urea or hydroxyethyl groups.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Products: Substituted derivatives, which can be tailored for specific applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals for coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, ethanol, water.
Scientific Research Applications
Chemistry
Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: The urea group can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
Biology and Medicine
Drug Development:
Biochemical Probes: Used in studying enzyme interactions and protein binding due to its unique structure.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or mechanical properties.
Polymer Science: As a building block for synthesizing functional polymers with tailored properties.
Mechanism of Action
The mechanism by which 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea exerts its effects depends on its application:
Electronic Applications: The bithiophene moiety facilitates charge transport, while the urea group can influence molecular packing and stability.
Biological Applications: The fluorophenyl group can enhance binding affinity to biological targets, while the urea group may interact with enzymes or receptors through hydrogen bonding.
Comparison with Similar Compounds
Compound 19: 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea
- Structural Differences :
- Replaces the bithiophene unit with a 1-methylpyrazole ring bearing dual 4-fluorophenyl groups.
- Retains the urea core and hydroxyethyl chain.
- Functional Implications :
ADB-FUBINACA: N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
- Structural Differences :
- Uses an indazole-carboxamide scaffold instead of urea.
- Retains the 4-fluorophenylmethyl group but incorporates a tert-leucine-derived side chain.
- Indazole’s planar structure may enhance receptor binding in synthetic cannabinoid applications .
Functional Group Analysis
Key Observations :
- Urea vs.
- Aromatic Systems : Bithiophene’s extended conjugation could enhance π-π stacking in material science applications, whereas pyrazole/indazole systems are more common in bioactive molecules due to metabolic stability.
- Fluorophenyl Effects : The 4-fluorophenyl group is prevalent across analogs, suggesting its role in optimizing lipophilicity and binding to aromatic receptor pockets.
Biological Activity
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a synthetic compound characterized by its unique structural features that include a bithiophene moiety and a urea functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O2S2
- Molecular Weight : 358.5 g/mol
- CAS Number : 2097903-00-7
The compound features a bithiophene unit that enhances its electronic properties, making it suitable for various applications, including organic electronics and potential therapeutic uses.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets through:
- π–π Stacking Interactions : The bithiophene moiety allows for effective stacking with biological macromolecules.
- Hydrogen Bonding : The hydroxyethyl and urea groups facilitate hydrogen bonding with various biological targets, potentially influencing enzymatic activity and receptor interactions.
Antimalarial Activity
Research has indicated that urea derivatives similar to this compound exhibit significant antimalarial activity. For instance, studies on related compounds have shown:
- IC50 Values : Compounds within the same class demonstrated IC50 values ranging from 0.09 μM to 7.2 μM against Plasmodium falciparum (3D7 strain) .
- Selectivity Index (SI) : The selectivity index is crucial for determining the safety profile of these compounds. For example, some derivatives reported SI values of up to 54, indicating a favorable therapeutic window .
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated against mammalian cell lines (e.g., HepG2). The findings suggest:
- Cytotoxicity Levels : While exhibiting potent antimalarial effects, certain derivatives showed lower cytotoxicity compared to traditional antimalarial drugs, which is essential for developing safer therapeutic options .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between chemical structure and biological activity:
- Lipophilicity : High lipophilicity was identified as a key driver for improved antimalarial activity. Modifications that enhance solubility and permeability are critical for future iterations of drug design .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several key steps:
- Formation of the Bithiophene Moiety : Achieved through palladium-catalyzed cross-coupling reactions.
- Introduction of Hydroxyethyl Group : Implemented via nucleophilic substitution.
- Formation of Urea Linkage : Finalized by reacting the hydroxyethyl-bithiophene intermediate with an isocyanate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea, and how can purity be maximized?
- Methodology :
- Multi-step synthesis : Start with functionalizing the bithiophene core via Friedel-Crafts alkylation or Suzuki coupling to introduce the hydroxyethyl group . Subsequent urea formation can be achieved using carbodiimide-mediated coupling between the amine and isocyanate intermediates .
- Purity optimization : Employ continuous flow synthesis for precise reaction control and reduced side products . Automated reaction monitoring (e.g., inline IR spectroscopy) ensures real-time adjustments .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the compound ≥95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic analysis :
- NMR : Confirm the urea linkage via -NMR (δ 6.5–7.5 ppm for aromatic protons, δ 4.0–4.5 ppm for -CH- groups) and -NMR (urea carbonyl at ~155–160 ppm) .
- HRMS : Match the molecular ion peak to the theoretical mass (e.g., [M+H] calculated for CHFNOS: 468.06 Da).
- Chromatography : TLC (silica gel, ethyl acetate/hexane 1:1) to verify homogeneity .
Advanced Research Questions
Q. What computational strategies predict the compound’s photophysical or pharmacological properties?
- Methodology :
- DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze electronic transitions and HOMO-LUMO gaps, predicting fluorescence or charge-transfer properties .
- Molecular docking : Simulate binding to targets like kinase domains or GPCRs using AutoDock Vina. Focus on the urea moiety’s hydrogen-bonding potential and bithiophene’s π-π stacking .
- MD simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) over 100 ns to evaluate bioavailability .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) and compare IC values in enzyme inhibition assays (e.g., tyrosine kinases) .
- Data analysis : Use ANOVA to determine significance (p < 0.05) in activity differences. For example, fluorophenyl derivatives may show enhanced metabolic stability over chlorophenyl analogs due to reduced CYP450 interactions .
Q. How can contradictory data in biological assays (e.g., variable IC across studies) be resolved?
- Methodology :
- Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .
- Meta-analysis : Aggregate data from ≥3 independent studies, applying weighted Z-scores to identify outliers. For example, discrepancies in cytotoxicity (e.g., HeLa vs. HEK293 cells) may stem from cell-line-specific expression of target proteins .
Key Research Challenges
- Stereochemical control : The hydroxyethyl group may introduce chiral centers; use chiral HPLC (Chiralpak IA column) to separate enantiomers and test individual activity .
- Solubility limitations : Address low aqueous solubility (<10 µg/mL) via PEGylation or co-solvent systems (e.g., DMSO/PBS mixtures) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
